Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III)
Brand Name: Vulcanchem
CAS No.: 376367-93-0
VCID: VC3083047
InChI: InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;
SMILES: C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir]
Molecular Formula: C28H17F4IrN3O2-2
Molecular Weight: 695.7 g/mol

Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III)

CAS No.: 376367-93-0

Cat. No.: VC3083047

Molecular Formula: C28H17F4IrN3O2-2

Molecular Weight: 695.7 g/mol

* For research use only. Not for human or veterinary use.

Bis[2-(4,6-difluorophenyl)pyridinato-C2,N](picolinato)iridium(III) - 376367-93-0

Specification

CAS No. 376367-93-0
Molecular Formula C28H17F4IrN3O2-2
Molecular Weight 695.7 g/mol
IUPAC Name 2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;pyridine-2-carboxylic acid
Standard InChI InChI=1S/2C11H6F2N.C6H5NO2.Ir/c2*12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11;8-6(9)5-3-1-2-4-7-5;/h2*1-4,6-7H;1-4H,(H,8,9);/q2*-1;;
Standard InChI Key ZNXYMQNTSZXWLG-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir]
Canonical SMILES C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC=NC(=C1)C(=O)O.[Ir]

Introduction

Chemical Identity and Structural Properties

Nomenclature and Identification

Bis2-(4,6-difluorophenyl)pyridinato-C2,Niridium(III) is registered under CAS number 376367-93-0 and is commonly referred to by several synonyms in scientific literature . The compound is also known as FIrpic, F2IrPic, Ir(difppy)2(pic), Bis(3,5-difluoro-2-(2-pyridyl)-phenyl-(2-carboxypyridyl)-iridium(III), or bis(3,5-difluoro-2-(pyridin-2-yl)phenyl)(picolinoyloxy)iridium .

Molecular Structure and Composition

The molecular formula of FIrpic is C28H16F4IrN3O2 with a molecular weight of 694.66 g/mol . The compound features a heteroleptic structure with an iridium(III) center coordinated to two cyclometallating 2-(4,6-difluorophenyl)pyridine ligands (difppy) and one ancillary picolinic acid ligand (pic). This specific coordination geometry gives rise to its unique photophysical properties that are essential for its applications in light-emitting technologies .

Physical Characteristics

FIrpic typically appears as a yellow powder with a melting point between 330-335°C . The compound exhibits good solubility in common organic solvents such as chloroform, tetrahydrofuran (THF), and toluene, which facilitates its processing for various applications . High-purity FIrpic can be obtained through sublimation techniques, with commercial grades available at purities exceeding 99.5% for sublimed material and 98.0% for unsublimed material .

Spectroscopic and Electronic Properties

Absorption and Emission Characteristics

FIrpic displays characteristic absorption bands with a maximum at approximately 256 nm when measured in dichloromethane (DCM) . The absorption spectrum typically shows features associated with ligand-centered π-π* transitions and metal-to-ligand charge transfer (MLCT) transitions .

The emission properties of FIrpic are particularly significant for its applications in OLEDs. The compound exhibits phosphorescent emission with peaks at approximately 468 nm and 535 nm in DCM . In THF, FIrpic shows fluorescence emission at 472 nm . The sky-blue emission color of FIrpic makes it an attractive candidate for blue-emitting phosphorescent OLEDs .

Electronic Energy Levels

The frontier molecular orbital energies of FIrpic have been determined to be approximately 5.8 eV for the highest occupied molecular orbital (HOMO) and 3.1 eV for the lowest unoccupied molecular orbital (LUMO) . These energy levels make FIrpic compatible with various host materials commonly used in OLED fabrication, facilitating efficient energy transfer processes .

Crystalline Structure

Research has demonstrated that FIrpic can crystallize in two different ordered structures, which significantly influences its photophysical properties . This ability to form distinct crystalline phases provides opportunities for optimizing its performance in solid-state lighting applications . The crystal structures help minimize non-radiative decay pathways that typically reduce luminescence efficiency in highly concentrated organic materials .

Table 1: Key Physical and Spectroscopic Properties of FIrpic

PropertyValueReference
Molecular Weight694.66 g/mol
AppearanceYellow powder
Melting Point330-335°C
Absorption Maximum256 nm (DCM), 258 nm (THF)
Emission Maximum468 nm, 535 nm (DCM), 472 nm (THF)
HOMO Energy Level5.8 eV
LUMO Energy Level3.1 eV
Purity (Commercial)>99.5% (Sublimed), >98.0% (Unsublimed)

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of FIrpic typically involves the reaction of iridium trichloride hydrate with 2-(4,6-difluorophenyl)pyridine and picolinic acid in the presence of a base. The reaction is commonly performed in dichloromethane under reflux conditions to facilitate the formation of the iridium complex.

The synthesis generally follows a two-step procedure:

  • Formation of a chloro-bridged iridium dimer intermediate using IrCl3·nH2O and 2-(4,6-difluorophenyl)pyridine

  • Cleavage of the dimer with picolinic acid to yield the final FIrpic product

Purification Techniques

Industrial production of FIrpic involves scaling up the synthesis process followed by rigorous purification steps to achieve high purity levels. Sublimation is a critical purification technique used to obtain ultra-pure FIrpic for OLED applications . This process involves the conversion of the solid directly to vapor and back to solid form, effectively removing impurities and resulting in material with purity exceeding 99.5% .

Quality Control and Characterization

The purity of synthesized FIrpic is typically assessed using high-performance liquid chromatography (HPLC), with commercial grades often specified at 99% purity . Additional characterization methods include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction analysis to confirm the structure and purity of the compound .

Applications in Organic Light-Emitting Diodes

Role as a Phosphorescent Dopant

FIrpic has gained prominence as one of the most widely investigated phosphorescent dopants for blue-emitting OLEDs . Its ability to harvest both singlet and triplet excitons through phosphorescence enables devices with significantly higher internal quantum efficiencies compared to conventional fluorescent emitters .

The compound is typically employed as a dopant in suitable host matrices, including tetra-aryl silanes and short conjugation length carbazole derivatives . The host-dopant system facilitates efficient energy transfer from the host to FIrpic, while minimizing concentration quenching effects that would otherwise reduce emission efficiency .

Device Architectures and Performance

Several OLED device architectures incorporating FIrpic have been reported in the literature, with impressive performance metrics. Table 2 summarizes some representative device structures and their corresponding performance parameters:

Table 2: OLED Devices Using FIrpic as Emitter

Device StructureColorMaximum Current EfficiencyMaximum Power EfficiencyMaximum LuminanceReference
ITO/MoO3/FIrpic:CBP/FIrpic:TPBi/LiF/AlBlue49 cd/A48 lm/WN/A
ITO/NPB(40 nm)/CDBP:10% FIrpic(10 nm)/TPBI(4 nm)/CBP:5% Ir(ppy)3:3% Ir(piq)2(acac)(20 nm)/TPBI(50 nm)/LiF(0.8 nm)/AlWhiteN/A8.48 lm/W42,700 cd/m²
ITO/NPB(50 nm)/mCP(10 nm)/CbzTAZ:15 wt% FIrpic(35 nm)/TAZ(30 nm)/LiF(1 nm)/Al(120 nm)BlueN/AN/AN/A

The high current efficiency of 49 cd/A and power efficiency of 48 lm/W demonstrated in blue OLEDs highlight the exceptional performance capability of FIrpic-based devices . Furthermore, the incorporation of FIrpic in white OLEDs has achieved impressive luminance values exceeding 42,700 cd/m² .

Challenges and Limitations

Despite its widespread use, FIrpic presents certain limitations that researchers continue to address. These include:

  • Thermal stability concerns that can affect device lifetime

  • Potential degradation pathways under operational conditions

  • Challenges in achieving deep blue emission

Understanding these limitations has driven the development of related iridium complexes with modified structures to improve specific performance aspects .

Advanced Research on Crystalline FIrpic

Crystalline Forms and Supramolecular Organization

Recent investigations have revealed that FIrpic can form distinct crystalline structures with unique packing arrangements . X-ray diffraction analyses have been employed to elucidate these crystalline forms, providing insights into the supramolecular organization of FIrpic molecules within the solid state .

The ability of FIrpic to crystallize in different polymorphs offers opportunities to manipulate its photophysical properties through controlled crystallization conditions . This approach allows researchers to potentially overcome the self-quenching effects that typically plague highly concentrated emitter systems .

Photoluminescence of Crystalline FIrpic

Studies have demonstrated that crystalline domains of FIrpic exhibit remarkable photoluminescence properties, which differ from those of amorphous or solution-phase FIrpic . The crystalline environment appears to weaken non-radiative decay pathways, resulting in enhanced emission efficiency .

These findings suggest that incorporating crystalline domains of FIrpic into appropriate matrices could lead to improved OLED performance by maintaining high emission efficiency even at elevated dopant concentrations .

Electroluminescence Performance

OLEDs incorporating crystalline domains of FIrpic dispersed in suitable matrices have shown promising electroluminescence behavior . These devices demonstrate that the beneficial photophysical properties observed in FIrpic crystals can translate to enhanced electroluminescence performance .

This approach represents a potential paradigm shift in OLED design, where controlled crystallization of the emitter material becomes a strategy to overcome the long-standing issue of luminescence self-quenching .

Future Perspectives and Emerging Applications

Material Modifications and Derivatives

Ongoing research focuses on developing structural modifications to FIrpic to address specific limitations or enhance particular properties . Examples include:

These structural variations provide opportunities to fine-tune the emission color, efficiency, and stability of the resulting materials.

Novel Device Architectures

Innovative device architectures continue to emerge, leveraging the unique properties of FIrpic and related compounds. These include:

  • Tandem OLED structures for improved device stability and efficiency

  • Solution-processed devices for cost-effective manufacturing

  • Flexible and stretchable OLEDs for next-generation display technologies

Beyond OLED Applications

While OLEDs represent the primary application of FIrpic, researchers are exploring its potential in other areas:

  • As catalysts for various chemical transformations, exploiting the iridium center's ability to facilitate oxidation and reduction processes

  • In sensing applications, utilizing its phosphorescent properties for detection of specific analytes

  • In biological imaging, leveraging its photoluminescence characteristics

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